2-Methyl-2-(nitroamino)-1-propanol
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Overview
Description
2-Methyl-2-(nitroamino)-1-propanol is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom Nitro compounds are widely used in various industrial applications, including the production of pharmaceuticals, dyes, and explosives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(nitroamino)-1-propanol typically involves the nitration of 2-methyl-2-propanol. The reaction is carried out using a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction conditions, including temperature and concentration of the reagents, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(nitroamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-(nitroamino)-1-propanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including enzyme inhibition, DNA damage, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-nitropropane: Similar structure but lacks the hydroxyl group.
2-Nitroisobutane: Similar structure with a different arrangement of functional groups.
Trimethylnitromethane: Similar structure with three methyl groups attached to the central carbon.
Uniqueness
2-Methyl-2-(nitroamino)-1-propanol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)nitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFXEKZEYZXMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858079 |
Source
|
Record name | N-(1-Hydroxy-2-methylpropan-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239666-60-4 |
Source
|
Record name | N-(1-Hydroxy-2-methylpropan-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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